6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative featuring a 6,7-dimethoxy-substituted aromatic ring, a 4-methoxybenzenesulfonyl group at position 3, and a 2-methylbenzyl moiety at position 1. Quinolin-4-one derivatives are known for their roles as antihistaminic, antimicrobial, and anticancer agents . The presence of sulfonyl and methoxy groups may enhance solubility and target affinity compared to simpler quinoline analogs .
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-7-5-6-8-18(17)15-27-16-25(34(29,30)20-11-9-19(31-2)10-12-20)26(28)21-13-23(32-3)24(33-4)14-22(21)27/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOSYRSZYSREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes under acidic conditions can yield the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-One
- Key Differences : Replaces the 4-methoxybenzenesulfonyl group with a plain benzenesulfonyl moiety and substitutes the 2-methylbenzyl group with a 4-chlorobenzyl chain.
- The 4-chlorobenzyl group may enhance lipophilicity compared to the 2-methylbenzyl substituent .
2-(3-Benzo[b]Thienyl)-6,7-Methylenedioxyquinolin-4-One
- Key Differences : Features a methylenedioxy bridge (instead of two methoxy groups) and a benzo[b]thienyl substituent at position 2.
- Impact: Methylenedioxy groups are associated with improved metabolic stability and enhanced antihistaminic activity in preclinical studies .
Functional Group Comparison
Sulfonyl-Containing Derivatives
Analysis: The 4-methoxybenzenesulfonyl group in the target compound may improve water solubility compared to non-methoxy analogs, as evidenced by its lower estimated LogP. However, this modification could reduce membrane permeability, a trade-off observed in sulfonamide-based drug candidates .
Substituents at Position 1
Analysis : The 2-methylbenzyl group in the target compound introduces steric bulk compared to smaller substituents like acetyl or phenyl groups. This may hinder binding in tightly packed enzyme pockets but improve selectivity for less-conserved targets .
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- Limitations: High molecular weight (493.54 g/mol) may limit compliance with Lipinski’s rule of five for oral bioavailability.
Biological Activity
The compound 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the class of quinoline derivatives. Its unique structure features methoxy and sulfonyl substituents, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps including the formation of the quinoline core, introduction of methoxy groups, and attachment of the sulfonyl group. Common reagents and conditions used in its synthesis include:
- Formation of Quinoline Core : Cyclization reactions using aniline derivatives.
- Methoxy Group Introduction : Methylation reactions with reagents like dimethyl sulfate.
- Sulfonyl Group Attachment : Sulfonation reactions using sulfonyl chlorides.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy and sulfonyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity.
Anticancer Properties
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:
- A549 (Lung Cancer)
- MCF7 (Breast Cancer)
- HCT116 (Colon Cancer)
Research indicates that these compounds can induce apoptosis in cancer cells and inhibit proliferation effectively. For example, certain analogues have demonstrated IC50 values as low as 0.02 μmol/mL against A549 cells, comparable to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through DPPH radical-scavenging assays. Compounds similar to this compound exhibited moderate antioxidant activity compared to ascorbic acid at concentrations around 100 μg/mL .
In Vitro Studies
In vitro studies involving the compound have shown promising results in various biological assays:
- Antiproliferative Activity : The compound was tested against multiple cancer cell lines with notable efficacy.
- Radical Scavenging Activity : It demonstrated significant radical scavenging ability, indicating potential as an antioxidant agent.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Effective against A549 and MCF7 cell lines |
| Antioxidant Potential | Moderate DPPH radical-scavenging activity |
| Mechanism Insights | Interaction with target proteins and enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
